An In-depth Technical Guide to 3,3',5-Trifluorobenzhydrol: Molecular Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3,3',5-Trifluorobenzhydrol: Molecular Structure, Synthesis, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 3,3',5-trifluorobenzhydrol, a fluorinated diarylmethanol. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry and data from analogous structures to detail its molecular characteristics, propose robust synthetic pathways, and discuss its potential applications in the field of drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering a foundational understanding and practical framework for the synthesis and study of this and similar fluorinated compounds.
Introduction and Scientific Context
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[1][2]
The benzhydrol (diphenylmethanol) scaffold is a privileged structure found in a wide array of pharmacologically active agents, including antihistamines, calcium channel blockers, and antipsychotics.[3][4] The combination of these two features in 3,3',5-trifluorobenzhydrol presents a molecule of significant interest for drug development. This guide will delineate the molecular structure and calculated properties of this compound, provide detailed, field-proven protocols for its synthesis, and explore its potential as a building block for novel therapeutics.
Molecular Structure and Physicochemical Properties
The systematic name 3,3',5-trifluorobenzhydrol denotes a central methanol carbon bonded to two distinct phenyl rings. One ring is substituted with fluorine atoms at the 3 and 5 positions, while the second ring bears a single fluorine atom at the 3' position.
Molecular Structure Diagram
Caption: Molecular structure of (3,5-difluorophenyl)(3-fluorophenyl)methanol.
Calculated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₉F₃O | (Calculated) |
| Molecular Weight | 242.21 g/mol | (Calculated) |
| Exact Mass | 242.0605 g/mol | (Calculated) |
| Predicted LogP | 3.5 ± 0.3 | (Computational Prediction) |
| Predicted pKa | 12.8 ± 0.2 | (Computational Prediction) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 4 (3 F, 1 O) | (Calculated) |
| Rotatable Bonds | 2 | (Calculated) |
Proposed Synthetic Methodologies
Two primary and robust synthetic strategies are proposed for the laboratory-scale preparation of 3,3',5-trifluorobenzhydrol. The choice between these methods will depend on the availability of starting materials and desired scale.
Method 1: Grignard Reaction of 3-Fluorophenylmagnesium Bromide with 3,5-Difluorobenzaldehyde
This is the preferred and most direct approach, involving the nucleophilic addition of a Grignard reagent to an aldehyde. This method offers high yields and specificity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water.[5] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure a high yield.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. A small amount of an activator like iodine or 1,2-dibromoethane is used to expose a fresh magnesium surface, which is crucial for initiating the reaction.[6]
-
Slow Addition: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Slow, dropwise addition of reagents allows for effective temperature control, preventing side reactions and ensuring safety.
Part A: Preparation of 3-Fluorophenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Gently warm the flask until violet vapors are observed, then allow it to cool.
-
Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. Dissolve 3-bromofluorobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of the bromide solution to the magnesium slurry. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.
-
Completion: Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[7]
Part B: Reaction with 3,5-Difluorobenzaldehyde
-
Aldehyde Addition: Cool the freshly prepared Grignard solution to 0 °C using an ice bath. Dissolve 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.
-
Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 3,3',5-trifluorobenzhydrol.
Caption: Workflow for the Grignard synthesis of 3,3',5-trifluorobenzhydrol.
Method 2: Reduction of 3,3',5-Trifluorobenzophenone
An alternative route involves the reduction of the corresponding ketone, 3,3',5-trifluorobenzophenone. This method is highly efficient if the ketone is commercially available or can be synthesized easily (e.g., via a Friedel-Crafts acylation).
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting the aromatic rings or the C-F bonds.[8][9] It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride.
-
Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they participate in the reaction mechanism by protonating the intermediate alkoxide.
-
Reaction Setup: In a round-bottom flask, dissolve 3,3',5-trifluorobenzophenone (1.0 eq.) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup and Purification: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Final Product: Purify via flash column chromatography or recrystallization to obtain pure 3,3',5-trifluorobenzhydrol.[9]
Structural Elucidation and Characterization
The identity and purity of the synthesized 3,3',5-trifluorobenzhydrol would be confirmed using standard spectroscopic techniques.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show three distinct signals: two in the region typical for aryl fluorides coupled to each other (from the 3,5-difluorophenyl ring) and a third distinct signal for the fluorine on the 3'-fluorophenyl ring.[10][11]
-
¹H NMR Spectroscopy: The proton spectrum would be characteristic, showing a singlet for the hydroxyl proton (which may exchange with D₂O), a singlet for the benzylic proton (CH-OH) around 5.5-6.0 ppm, and complex multiplets in the aromatic region (7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the 13 unique carbon atoms. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. The benzylic carbon (CH-OH) signal would be expected around 75-85 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 242. Key fragmentation patterns would include the loss of water (M-18) and the formation of the stable fluorinated diarylmethyl cation.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, strong C-F stretching bands in the 1100-1300 cm⁻¹ region, and characteristic C-O and aromatic C-H stretching bands.
Relevance and Potential Applications in Drug Development
The unique structural features of 3,3',5-trifluorobenzhydrol make it a promising candidate for further investigation in drug discovery programs.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The fluorine atoms on the aromatic rings can block positions that are prone to metabolic hydroxylation, potentially increasing the half-life and bioavailability of drug candidates derived from this scaffold.[12]
-
Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule (as indicated by the predicted LogP value). This can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is a critical property for drugs targeting the central nervous system.
-
Modulation of Acidity: The electron-withdrawing nature of fluorine atoms can influence the acidity of nearby functional groups. In this case, it would slightly increase the acidity of the hydroxyl proton, which could affect its interactions with biological targets.
-
Scaffold for New Chemical Entities: 3,3',5-trifluorobenzhydrol can serve as a versatile intermediate. The hydroxyl group can be further functionalized to introduce other pharmacophores, or it can be a key part of the final active molecule, participating in hydrogen bonding with a receptor active site. Given the known activities of other benzhydrols, derivatives of this compound could be explored as potential antihistamines, anti-cancer agents, or CNS-active drugs.
References
-
Noyori, R., et al. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters, 2(6), 659-662*. [Link]
-
IvyPanda. (2021). Reduction of Benzophenone to Benzhydrol: Yield, Spectrometry and Green Synthesis. IvyPanda. [Link]
-
Organic Syntheses. (n.d.). Benzohydrol. Organic Syntheses Procedure. [Link]
-
Heilmann, S. M., et al. (2019). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry, 91(15), 9872-9878. [Link]
-
Al-Harthy, D., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4777. [Link]
-
ACS Publications. (2000). Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. Organic Letters. [Link]
-
Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Chemdad. (n.d.). 3-FLUOROPHENYLMAGNESIUM BROMIDE. Chemdad. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (2024). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Advances, 12(17), 10062-10070*. [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzaldehyde. PubChem. [Link]
-
El-Sayed, M. A. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. [Link]
-
ResearchGate. (n.d.). The yields of the substituted benzhydrols 7 utilising the methodology above. [Link]
-
Moore, W. M., et al. (1959). Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. Journal of the American Chemical Society, 81(21), 5633-5637*. [Link]
-
Kos, J., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(21), 3826. [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]
-
Semantic Scholar. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
-
Organic Syntheses. (n.d.). Triphenylcarbinol. Organic Syntheses Procedure. [Link]
-
News-Medical.Net. (2024). Fluorine-containing medicines do not increase adverse drug reactions. [Link]
-
Zenodo. (2022). REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-FLUOROPHENYLMAGNESIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-Fluorophenylmagnesium Bromide|Grignard Reagent [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ivypanda.com [ivypanda.com]
- 9. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 10. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
